[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-: is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the mercaptomethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyrimidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl- serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Medicine: In medicinal chemistry, derivatives of this compound are being investigated for their pharmacological properties. Studies have shown that these derivatives can exhibit antimicrobial, antiviral, and anticancer activities, making them promising candidates for drug development.
Industry: In the materials science industry, the compound can be used as a precursor for the synthesis of advanced materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl- involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol: A closely related compound without the mercaptomethyl group.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine: Another similar compound with an amine group instead of the mercaptomethyl group.
[1,2,4]Triazolo[1,5-a]pyrimidin-7-thiol: A compound with a thiol group at the 7-position.
Uniqueness: The presence of the mercaptomethyl group in [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl- imparts unique chemical properties, such as increased reactivity towards certain reagents and the ability to form specific interactions with biological targets. This makes it distinct from other similar compounds and enhances its potential for various applications.
Properties
CAS No. |
72796-89-5 |
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Molecular Formula |
C7H8N4OS |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
5-methyl-2-(sulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C7H8N4OS/c1-4-2-6(12)11-7(8-4)9-5(3-13)10-11/h2,13H,3H2,1H3,(H,8,9,10) |
InChI Key |
DZBAOTXCAMRFHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)CS |
Origin of Product |
United States |
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